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1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea

Medicinal chemistry Physicochemical profiling Lead optimization

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea (CAS 1207030-12-3) is a synthetic quinoline-urea derivative with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol. The compound features a 6-methoxyquinoline core linked via a urea bridge to a 2-methoxyethyl side chain, distinguishing it from both simpler N-alkyl analogs and from the more complex primaquine-derived urea series that incorporate a pentyl linker between the quinoline and urea moieties.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
CAS No. 1207030-12-3
Cat. No. B6580200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea
CAS1207030-12-3
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCOCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18)
InChIKeyYWYAXOWOQNPPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea (CAS 1207030-12-3): Core Identity and Compound Class


1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea (CAS 1207030-12-3) is a synthetic quinoline-urea derivative with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol [1]. The compound features a 6-methoxyquinoline core linked via a urea bridge to a 2-methoxyethyl side chain, distinguishing it from both simpler N-alkyl analogs and from the more complex primaquine-derived urea series that incorporate a pentyl linker between the quinoline and urea moieties [2]. Its computed physicochemical profile—XLogP3 of 1, topological polar surface area (TPSA) of 72.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors—places it within favorable drug-like chemical space per Lipinski's rule of five [1]. The compound is catalogued as a screening compound (Life Chemicals ID: F5860-4400) and has been deployed in high-throughput screening campaigns including a GPR151 activator assay at The Scripps Research Institute Molecular Screening Center .

Why 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea Cannot Be Substituted by In-Class Quinoline-Urea Analogs


Within the 6-methoxyquinolin-8-yl urea chemotype, seemingly minor modifications to the N'-substituent produce substantial divergence in target engagement, selectivity, and physicochemical properties that preclude casual interchange. The 2-methoxyethyl side chain of the target compound introduces a flexible ether oxygen that serves as an additional hydrogen bond acceptor (HBA count = 4) compared with the allyl analog 1-allyl-3-(6-methoxyquinolin-8-yl)urea (HBA = 3, CAS 1206994-98-0) [1]. This difference directly impacts both polarity (TPSA) and solvation properties. Furthermore, published structure-activity relationship (SAR) data across the quinoline-urea series demonstrates that the nature of the urea N'-substituent determines whether a compound engages urea transporters (UT-A1 vs. UT-B), kinase targets, or GPCRs such as GPR151—with N-alkyl chain length and heteroatom incorporation being critical selectivity determinants [2]. The specific substitution pattern of the target compound thus defines a unique biological fingerprint not recapitulated by its one-carbon-shorter or unsaturated analogs, making it a distinct chemical probe rather than a generic representative of its class .

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea Versus Closest Analogs


Hydrogen Bond Acceptor Capacity: 2-Methoxyethyl (HBA=4) vs. Allyl Analog (HBA=3) and Ethyl Analog (HBA=3)

The target compound possesses four hydrogen bond acceptor (HBA) atoms, one more than its closest structural analogs 1-allyl-3-(6-methoxyquinolin-8-yl)urea (CAS 1206994-98-0, HBA=3) and 1-ethyl-3-(6-methoxyquinolin-8-yl)urea (HBA=3). This additional HBA arises from the ether oxygen in the 2-methoxyethyl side chain, which is absent in the purely hydrocarbon N'-substituents of the allyl and ethyl analogs [1]. The TPSA increases correspondingly from approximately 63.2 Ų (allyl analog) to 72.5 Ų (target compound), a difference of 9.3 Ų [1] [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Distinct Biological Screening Fingerprint: GPR151 Activator Screening vs. UT-B Inhibition Profile of N-Ethyl Analog

The target compound was included in a cell-based high-throughput primary screen for GPR151 (G-protein coupled receptor 151) activators conducted at The Scripps Research Institute Molecular Screening Center . This orphan GPCR target context is distinct from the urea transporter (UT) inhibition profile documented for the structurally closest analog with quantitative data, 1-ethyl-3-(6-methoxyquinolin-8-yl)urea, which exhibits an IC50 of 200 nM against rat UT-B in an erythrocyte osmotic lysis assay [1]. The divergent screening deployment of these two closely related N'-substituted analogs reflects their differentiated biological annotation and target selectivity hypotheses.

GPCR screening Target engagement Phenotypic assay

Lipophilicity (XLogP3) Differentiation: Target Compound (XLogP3=1) vs. Primaquine-Based Urea Derivatives (Estimated XLogP3 ~3–4)

The target compound exhibits a computed XLogP3 of 1, substantially lower than that of the primaquine-derived urea series (e.g., compound 3j: 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea, estimated XLogP3 ~4–5), which incorporate a lipophilic pentyl linker and aromatic substituents [1] [2]. This 3- to 4-unit logP differential translates to an approximately 1,000- to 10,000-fold difference in octanol-water partition coefficient, predicting markedly superior aqueous solubility and distinct tissue distribution behavior for the target compound relative to the primaquine-urea series [1].

ADME Drug-likeness Solubility

Rotatable Bond Count and Conformational Flexibility: Target Compound (5 Rotatable Bonds) vs. Primaquine-Urea Derivatives (≥8 Rotatable Bonds)

The target compound contains five rotatable bonds, compared with eight or more for the primaquine-urea derivative series (e.g., compound 6d: 3-(4-fluorophenyl)-1-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]urea) which incorporates a pentyl linker and additional aromatic substituents [1] [2]. This lower rotatable bond count predicts reduced conformational entropy penalty upon target binding, a parameter directly correlated with improved ligand efficiency metrics in fragment-based and structure-based drug design [1].

Conformational analysis Ligand efficiency Entropic binding penalty

Recommended Application Scenarios for 1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea Based on Quantitative Differentiation Evidence


Orphan GPCR Screening: GPR151 Activator Discovery Programs

The documented deployment of this compound in a cell-based high-throughput GPR151 activator screen at The Scripps Research Institute positions it as a vetted chemical probe for GPR151-focused campaigns. GPR151 is an orphan class A GPCR implicated in habenular neuron signaling and nicotine dependence [1]. Researchers investigating GPR151 pharmacology should preferentially source this specific compound over the allyl or ethyl analogs (which have been annotated against urea transporters rather than GPCRs) to maintain target-class consistency in follow-up and counter-screening workflows.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Low Lipophilicity (XLogP3=1) Starting Points

With an XLogP3 of 1, this compound provides a low-lipophilicity entry point into the quinoline-urea chemical space that is approximately 1,000- to 10,000-fold more hydrophilic than the primaquine-urea derivative series [1]. This property profile is advantageous for hit-to-lead programs where aqueous solubility is a limiting parameter, particularly in biochemical assay formats requiring compound concentrations above 10 μM without DMSO precipitation. Medicinal chemists can use this compound as a solubility-optimized scaffold for further derivatization, adding lipophilic substituents in a controlled manner while monitoring logP drift.

Fragment-Based or Ligand-Efficiency-Driven Drug Design Campaigns

The relatively low molecular weight (275.30 Da) combined with a constrained rotatable bond count (5) makes this compound suitable for fragment-based screening or ligand-efficiency-optimized lead discovery programs. Compared with the more flexible primaquine-urea derivatives (≥8 rotatable bonds, MW >400 Da), this compound offers a more favorable starting point for structure-based optimization where each added heavy atom and rotatable bond must be justified by commensurate gains in binding affinity.

Selectivity Profiling: Differentiating Quinoline-Urea Target Engagement Across GPCR, Transporter, and Kinase Panels

The divergent screening history of closely related 6-methoxyquinolin-8-yl urea analogs—GPCR screening (this compound) vs. UT-B inhibition (ethyl analog, IC50 200 nM) [1] vs. kinase inhibition (more complex diarylurea derivatives) [2]—establishes this compound as a key tool for mapping the target selectivity landscape of the quinoline-urea chemotype. Procurement of the complete N'-substituent series (2-methoxyethyl, ethyl, allyl) enables systematic selectivity profiling across target classes, using the 2-methoxyethyl analog as the polarity-enhanced, GPCR-biased comparator.

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